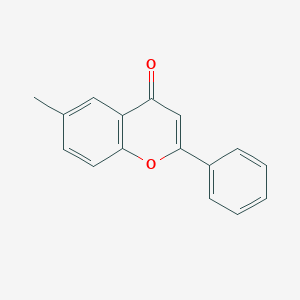

6-Methylflavone

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methyl-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQJBXPAMJLUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351008 | |

| Record name | 6-Methylflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29976-75-8 | |

| Record name | 6-Methyl-2-phenyl-chromen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029976758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHYL-2-PHENYL-CHROMEN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3JCS9D3KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Biotransformation of 6 Methylflavone

Chemical Synthesis of 6-Methylflavone

The chemical synthesis of this compound is primarily accomplished through multi-step pathways that build the characteristic chromone (B188151) ring system. These methods rely on the strategic condensation and cyclization of specific precursor compounds.

Two prominent methods for the synthesis of flavones, including this compound, are the Claisen-Schmidt condensation and the Baker-Venkataraman rearrangement. innovareacademics.in

The Claisen-Schmidt condensation route is a two-step process. researchgate.netnih.gov The first step involves a base-catalyzed condensation between an appropriate acetophenone (B1666503) and a benzaldehyde (B42025) derivative to form a chalcone (B49325) intermediate. nih.govpraxilabs.com For this compound, this involves the reaction of 2'-hydroxy-5'-methylacetophenone (B74881) with benzaldehyde to yield 2'-hydroxy-5'-methylchalcone. researchgate.netnih.gov This intermediate is then subjected to oxidative cyclization to form the final this compound product. nih.govexperimentjournal.com A common reagent used for this cyclization is iodine in a solvent such as dimethyl sulfoxide (B87167) (DMSO). experimentjournal.com

Another established route is the Baker-Venkataraman rearrangement. innovareacademics.inresearchgate.net This pathway begins with the conversion of a 2-hydroxyacetophenone (B1195853) to its corresponding benzoyl ester. This ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone. innovareacademics.innih.gov Subsequent acid-catalyzed cyclization of this diketone yields the flavone (B191248) structure. innovareacademics.innih.gov For the synthesis of the related compound, 2'-methoxy-6-methylflavone, a modified Schotten-Baumann reaction followed by a Baker-Venkataraman rearrangement and acid-catalyzed cyclization has been described, indicating the adaptability of this general approach. nih.gov

The synthesis of this compound relies on specific starting materials that provide the necessary carbon framework and functional groups.

The primary precursors for the Claisen-Schmidt condensation pathway are:

2'-Hydroxy-5'-methylacetophenone : This compound provides the A-ring with the methyl group at the required position, which will become position 6 in the final flavone structure. researchgate.netnih.gov

Benzaldehyde : This aromatic aldehyde provides the B-ring and the three-carbon bridge of the flavone skeleton. researchgate.netnih.gov

The table below summarizes the key precursor compounds for the synthesis of this compound via the Claisen-Schmidt condensation route.

| Precursor Compound | Role in Synthesis | Final Position in this compound |

| 2'-Hydroxy-5'-methylacetophenone | Provides the substituted A-ring | A-ring and C6-methyl group |

| Benzaldehyde | Provides the B-ring and C2/C3 atoms | B-ring, C2, C3 |

Microbial Transformation of this compound

Biotransformation using microorganisms presents an effective method for modifying flavonoid structures, often leading to compounds with enhanced solubility or novel biological activities. sci-hub.seacademicjournals.org Entomopathogenic fungi, in particular, have demonstrated a unique capability for these transformations. cabidigitallibrary.orgmdpi.com

The entomopathogenic filamentous fungus Isaria fumosorosea KCH J2 has been identified as a highly effective biocatalyst for the transformation of this compound. cabidigitallibrary.orgresearchgate.net This specific strain was isolated from a spider's carcass. cabidigitallibrary.orgresearchgate.net The screening of various microorganisms, including fungi and bacteria, is a crucial step in identifying biocatalysts with the desired enzymatic machinery for specific reactions like glycosylation. nih.govasm.org Fungi from the genera Isaria and Beauveria are noted for their ability to perform O-methylglycosylation of flavonoids. researchgate.net The selection of I. fumosorosea KCH J2 was based on its demonstrated ability to effectively transform flavonoid compounds. cabidigitallibrary.orgmdpi.com

A significant biotransformation of this compound by I. fumosorosea KCH J2 is glycosylation, specifically the attachment of a sugar moiety to the flavonoid backbone. cabidigitallibrary.orgresearchgate.net This is a noteworthy reaction as it occurs on a substrate lacking a hydroxyl group, a typical site for glycosylation. cabidigitallibrary.orgresearchgate.net This process is catalyzed by glycosyltransferases (GTs), enzymes that transfer a sugar from an activated donor, like UDP-glucose, to an acceptor molecule. sci-hub.se The glycosylation of flavonoids can improve their physical properties, such as water solubility. sci-hub.se

The biotransformation of this compound by I. fumosorosea KCH J2 results in the formation of two primary O-methylated glucoside products. cabidigitallibrary.orgresearchgate.net This one-step process involves both glycosylation and O-methylation of the attached sugar. cabidigitallibrary.org The enzymes responsible for the methylation are O-methyltransferases (OMTs), which use S-adenosyl-L-methionine (SAM) as a methyl group donor. escholarship.orgnih.gov

The two main products identified from the 7-day biotransformation of this compound are: cabidigitallibrary.org

This compound 8-O-β-D-(4”-O-methyl)-glucopyranoside

This compound 4'-O-β-D-(4”-O-methyl)-glucopyranoside

The table below details the products and their yields from the microbial transformation of this compound by Isaria fumosorosea KCH J2.

| Biotransformation Product | Position of Glycosylation | Yield | Reference |

| This compound 8-O-β-D-(4”-O-methyl)-glucopyranoside | C-8 | 6.6% | cabidigitallibrary.org |

| This compound 4'-O-β-D-(4”-O-methyl)-glucopyranoside | C-4' | 13.2% | cabidigitallibrary.org |

Iii. Pharmacological and Biological Activities of 6 Methylflavone and Its Derivatives

Anti-inflammatory and Immunomodulatory Activities

Recent studies have highlighted the potential of 6-methylflavone and its derivatives as modulators of the inflammatory response. Their activities have been investigated in various in vitro models, particularly focusing on their ability to influence key cellular and molecular players in inflammation.

Inhibition of Nitric Oxide (NO) Production

This compound has demonstrated a significant inhibitory effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. mdpi.comresearchgate.netresearchgate.net In one study, this compound (referred to as 8C) was among the methyl derivatives of flavone (B191248) that showed a significant ability to inhibit NO synthesis in activated macrophages across all tested concentrations. mdpi.comresearchgate.net This inhibitory action on NO production is a key indicator of anti-inflammatory potential, as excessive NO is a hallmark of inflammatory conditions. nih.govnih.gov The parent compound, flavone, exhibited only weak inhibition of NO synthesis. mdpi.com

In studies involving methyl derivatives of flavanone (B1672756), 6-methylflavanone (B1209071) (8B) did not show a significant inhibitory effect on NO production in LPS-stimulated RAW 264.7 macrophages, in contrast to other derivatives like 2'-methylflavanone and 3'-methylflavanone which demonstrated strong inhibition. mdpi.comresearchgate.net

| Compound | Cell Line | Stimulant | Effect on NO Production | Reference |

|---|---|---|---|---|

| This compound (8C) | RAW 264.7 | LPS | Significant inhibition | mdpi.comresearchgate.net |

| 6-Methylflavanone (8B) | RAW 264.7 | LPS | No significant inhibition | mdpi.comresearchgate.net |

| Flavone | RAW 264.7 | LPS | Weak inhibition | mdpi.com |

Modulation of Pro-inflammatory Cytokines (e.g., IL-1α, IL-1β, IL-6, TNFα, IFγ)

The inflammatory process is largely driven by pro-inflammatory cytokines. mdpi.com Research indicates that this compound and its derivatives can modulate the production of several key cytokines.

In a study evaluating various methylflavones, this compound (8C) did not significantly inhibit the production of Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), or Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 macrophages. mdpi.comresearchgate.net In contrast, other derivatives like 2'-methylflavone and 3'-methylflavone (B13976349) showed potent inhibitory effects on these cytokines. mdpi.comresearchgate.net

However, a derivative of this compound, 2'-methoxy-6-methylflavone (2'MeO6MF), has been shown to dampen the inflammatory response in a stroke model. nih.gov Cerebral ischemia leads to a significant increase in circulating pro-inflammatory cytokines. Treatment with 2'MeO6MF was found to reduce the levels of IL-1β, TNF-α, and Interferon-gamma (IFN-γ). nih.gov

Another related compound, 6-methylflavanone (8B), did not significantly inhibit the release of IL-1β or IL-6 in stimulated macrophages. nih.gov It was also observed to increase the release of RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) by macrophages at a concentration of 20 μM. nih.gov

| Compound | Model System | Cytokine | Effect | Reference |

|---|---|---|---|---|

| This compound (8C) | LPS-stimulated RAW 264.7 cells | IL-1α, IL-1β, IL-6, TNF-α | No significant inhibition | mdpi.comresearchgate.net |

| 2'-Methoxy-6-methylflavone | Stroke in vivo model | IL-1β, TNF-α, IFN-γ | Reduction | nih.gov |

| 6-Methylflavanone (8B) | Stimulated macrophages | IL-1β, IL-6 | No significant inhibition | nih.gov |

| 6-Methylflavanone (8B) | Stimulated macrophages | RANTES | Increased release | nih.gov |

Effects on Macrophage Cell Lines (e.g., RAW 264.7)

The murine macrophage cell line RAW 264.7 is a standard in vitro model for studying inflammation. researchgate.netdntb.gov.uanih.gov Upon stimulation with agents like lipopolysaccharide (LPS), these cells produce a variety of inflammatory mediators, including nitric oxide and pro-inflammatory cytokines. mdpi.comnih.gov

Studies on this compound (8C) have utilized RAW 264.7 cells to demonstrate its anti-inflammatory potential. mdpi.comresearchgate.net The compound was evaluated for its effects on cell viability and its ability to inhibit the production of inflammatory markers. mdpi.comresearchgate.net Similarly, the effects of 6-methylflavanone (8B) have also been assessed in this cell line. nih.govresearchgate.net While some methyl derivatives of flavone and flavanone show significant anti-inflammatory activity in RAW 264.7 cells, the effects of this compound itself on cytokine production in this model appear to be less potent than other analogs. mdpi.comresearchgate.netresearchgate.net

Chemiluminescence Inhibition

Chemiluminescence assays are used to detect reactive oxygen species (ROS), which are key players in the inflammatory process. Some methyl derivatives of flavone have been shown to inhibit the chemiluminescence of LPS-stimulated RAW 264.7 macrophages. mdpi.comresearchgate.net This indicates an ability to reduce oxidative stress generated by these immune cells.

While the broader group of methylflavones was noted for this activity, the specific contribution of this compound (8C) to chemiluminescence inhibition was not as pronounced as that of 2'-methylflavone and 3'-methylflavone. mdpi.comresearchgate.net In a related study on flavanone derivatives, 6-methylflavanone (8B) did not exhibit any inhibitory effect on chemiluminescence in phorbol (B1677699) myristate acetate (B1210297) (PMA)-stimulated RAW 264.7 macrophages at any of the tested concentrations. nih.gov

Impact on NF-κB Activity

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation. frontiersin.orgkoreascience.kr It controls the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). researchgate.netnih.gov The anti-inflammatory effects of many flavonoids are attributed to their ability to inhibit the NF-κB signaling pathway. researchgate.netnih.gov

While direct studies on the impact of this compound on NF-κB activity are limited, the demonstrated ability of some flavones to inhibit NO and pro-inflammatory cytokine production suggests a potential interaction with the NF-κB pathway. mdpi.comresearchgate.net For instance, the inhibition of iNOS and subsequent NO production is often linked to the downregulation of NF-κB. researchgate.net Furthermore, a derivative, 7-carboxymethyloxy-3',4',5-trimethoxy flavone, was shown to inhibit NF-κB activation. researchgate.net This suggests that flavonoids, as a class, can modulate this critical inflammatory pathway. researchgate.netresearchgate.net

Metabolic Regulation and Related Activities

Recent research has uncovered a role for this compound in metabolic regulation, particularly in the context of liver health.

A study identified this compound (6-MF) as a potent inhibitor of Nogo-B expression, a protein involved in glycolipid metabolism. nih.gov In a dual-luciferase reporter assay using hepatocytes, 6-MF showed the strongest inhibitory effect on Nogo-B expression out of 14 tested flavones and isoflavones, with an IC50 value of 15.85 μM. nih.govresearchgate.net

In a high-fructose diet-fed mouse model, administration of 6-MF significantly improved insulin (B600854) resistance, liver injury, and hypertriglyceridemia. nih.govresearchgate.net In vitro, using HepG2 cells cultured with a fatty acid-fructose mixture, 6-MF was found to inhibit lipid synthesis, oxidative stress, and inflammatory responses. nih.govresearchgate.net The mechanism of action appears to involve the inhibition of Nogo-B/ChREBP-mediated fatty acid synthesis and a reduction in lipid accumulation in hepatocytes. nih.govresearchgate.net This is achieved by restoring cellular autophagy and promoting fatty acid oxidation through the AMPKα-mTOR pathway. nih.gov These findings suggest that this compound could be a potential agent for addressing metabolic syndrome associated with dysregulated glycolipid metabolism. nih.gov

Furthermore, the methylation of flavones, such as in this compound, has been shown to significantly improve their metabolic stability in the liver and enhance their intestinal absorption. acs.org This increased bioavailability could enhance the in vivo efficacy of these compounds. acs.org

| Activity | Model System | Key Findings | Mechanism | Reference |

|---|---|---|---|---|

| Inhibition of Nogo-B Expression | Hepatocytes (in vitro) | Strongest inhibitor among 14 tested flavones (IC50 = 15.85 μM) | Direct inhibition of Nogo-B transcriptional response | nih.govresearchgate.net |

| Amelioration of Metabolic Disorders | High-fructose diet-fed mice (in vivo) | Improved insulin resistance, liver injury, and hypertriglyceridemia | Inhibition of Nogo-B/ChREBP pathway, restoration of autophagy, promotion of fatty acid oxidation via AMPKα-mTOR | nih.govresearchgate.net |

| Inhibition of Lipid Synthesis | HepG2 cells (in vitro) | Significantly inhibited lipid synthesis, oxidative stress, and inflammation | Not fully elucidated, but linked to Nogo-B inhibition | nih.govresearchgate.net |

Inhibition of Nogo-B Expression

This compound has been identified as a potent inhibitor of Nogo-B expression in hepatocytes. nih.govresearchgate.net Nogo-B, a protein residing in the endoplasmic reticulum, plays a significant role in regulating the structure and function of this organelle and is a key factor in glycolipid metabolism. nih.govresearchgate.net The inhibition of Nogo-B has shown protective effects against metabolic syndrome, suggesting that small molecules capable of inhibiting this protein could have therapeutic benefits for disorders related to glycolipid metabolism. nih.govresearchgate.net

In a study involving the screening of 14 different flavones and isoflavones, this compound demonstrated the most potent inhibitory effect on Nogo-B expression in hepatocytes. nih.govresearchgate.net The study utilized a dual-luciferase reporter system based on the Nogo-B transcriptional response system to evaluate the inhibitory capacity of these compounds. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) value for this compound's inhibition of Nogo-B expression was determined to be 15.85 μM. nih.govresearchgate.netresearchgate.net This finding highlights the potential of this compound as a targeted inhibitor of Nogo-B. nih.govresearchgate.net

Effects on Lipid Synthesis and Accumulation in Hepatocytes

Research has shown that this compound can significantly inhibit the synthesis and accumulation of lipids within hepatocytes, the primary cells of the liver. nih.govresearchgate.net In a cellular model of liver injury induced by a mixture of fatty acids and fructose (B13574), this compound at a concentration of 15 μM markedly inhibited lipid synthesis. nih.govresearchgate.netresearchgate.net This inhibitory action is linked to its ability to suppress the expression of Nogo-B, which in turn affects the Nogo-B/ChREBP-mediated pathway of fatty acid synthesis. nih.govresearchgate.net

The accumulation of lipids in hepatocytes is a key feature of metabolic dysfunction-associated steatotic liver disease (MASLD), previously known as non-alcoholic fatty liver disease (NAFLD). xiahepublishing.com This condition can progress to more severe liver diseases. xiahepublishing.com The ability of this compound to reduce lipid accumulation in hepatocytes suggests its potential as a therapeutic agent for managing conditions characterized by excessive hepatic lipid storage. nih.govresearchgate.net

Promotion of Fatty Acid Oxidation via AMPKα-mTOR Pathway

This compound has been found to promote the oxidation of fatty acids in hepatocytes through the activation of the AMP-activated protein kinase α (AMPKα) and inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govresearchgate.net The AMPK signaling pathway is a crucial regulator of cellular energy homeostasis and plays a key role in managing lipid metabolism. mdpi.comfrontiersin.org Activation of AMPK can lead to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. frontiersin.orgd-nb.info This inactivation reduces the levels of malonyl-CoA, a precursor for fatty acid synthesis and an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting fatty acids into the mitochondria for oxidation. frontiersin.orgd-nb.info

By promoting fatty acid oxidation, this compound helps to reduce the lipid load within hepatocytes. nih.govresearchgate.net This mechanism is a key component of its ability to ameliorate conditions like hepatic steatosis. The modulation of the AMPKα-mTOR pathway by this compound highlights its potential to influence cellular metabolic processes favorably. nih.govresearchgate.net

Restoration of Cellular Autophagy

This compound has been demonstrated to restore cellular autophagy, a critical process for cellular maintenance and homeostasis. nih.govresearchgate.net Autophagy involves the degradation of cellular components, including damaged organelles and protein aggregates, through the lysosomal pathway. mdpi.comimrpress.com A decline in autophagic function is associated with various age-related diseases and metabolic disorders. mdpi.com

In the context of liver health, impaired autophagy can contribute to the accumulation of lipid droplets in hepatocytes. frontiersin.org Research has shown that this compound can restore autophagic flux that has been damaged by high fructose levels. researchgate.net This restoration is achieved through the AMPKα-mTOR pathway, where activation of AMPK and inhibition of mTOR signaling can promote autophagy. frontiersin.orgd-nb.info By restoring this essential cellular process, this compound contributes to the reduction of lipid accumulation and cellular stress in hepatocytes. nih.govresearchgate.net

Protection Against High Fructose Diet-Induced Liver Injury

This compound has been shown to provide protection against liver injury induced by a high-fructose diet. nih.govresearchgate.net Excessive consumption of fructose can lead to increased de novo lipogenesis in the liver, resulting in cellular stress, inflammation, and liver injury. nih.govresearchgate.netresearchgate.net

In studies with mice fed a high-fructose diet, treatment with this compound was found to significantly ameliorate liver injury. nih.govresearchgate.netresearchgate.net This protective effect is attributed to the compound's multifaceted mechanism of action, which includes inhibiting Nogo-B expression, reducing lipid synthesis and accumulation, promoting fatty acid oxidation, and restoring cellular autophagy. nih.govresearchgate.net By addressing these key pathological processes, this compound helps to mitigate the detrimental effects of a high-fructose diet on the liver. nih.govresearchgate.net

Antioxidant Properties

Flavonoids, as a class of compounds, are well-known for their antioxidant properties, and this compound is no exception. ontosight.aichemimpex.com Antioxidants are crucial for protecting cells from the damaging effects of free radicals and oxidative stress, which are implicated in a wide range of diseases. ontosight.aibiosynth.com The antioxidant activity of flavonoids is often attributed to their chemical structure, which allows them to scavenge free radicals. nih.gov

Table of Research Findings on this compound's Activities

| Activity | Key Findings | Model System | References |

| Inhibition of Nogo-B Expression | Showed the strongest inhibition among 14 flavones/isoflavones; IC50 of 15.85 μM. | Hepatocytes (in vitro) | nih.govresearchgate.netresearchgate.netresearchgate.net |

| Effects on Lipid Synthesis | Significantly inhibited lipid synthesis at 15 μM. | HepG2 cells with FA-fructose mixture | nih.govresearchgate.netresearchgate.net |

| Promotion of Fatty Acid Oxidation | Promoted fatty acid oxidation via the AMPKα-mTOR pathway. | Hepatocytes (in vitro) | nih.govresearchgate.net |

| Restoration of Cellular Autophagy | Restored cellular autophagy damaged by high fructose. | Hepatocytes (in vitro) | nih.govresearchgate.netresearchgate.net |

| Amelioration of Insulin Resistance | Significantly improved insulin resistance. | High fructose diet-fed mice | nih.govresearchgate.netresearchgate.net |

| Amelioration of Hypertriglyceridemia | Ameliorated hypertriglyceridemia. | High fructose diet-fed mice | nih.govresearchgate.netresearchgate.net |

| Protection Against Liver Injury | Ameliorated liver injury induced by a high-fructose diet. | High fructose diet-fed mice | nih.govresearchgate.netresearchgate.net |

| Antioxidant Properties | Exhibits significant antioxidant activity, neutralizing free radicals. | In vitro assays | ontosight.aichemimpex.comnih.govmtoz-biolabs.com |

Free Radical Scavenging

Flavonoids, as a class of compounds, are widely recognized for their antioxidant properties, which include the ability to scavenge free radicals. ontosight.aichemimpex.com This activity is crucial in mitigating the cellular damage caused by these highly reactive molecules. nih.gov The antioxidant potential of flavonoids is often attributed to their chemical structure, particularly the presence and position of hydroxyl and methyl groups on the benzopyran nucleus, which can donate electrons to neutralize free radicals. rjptonline.org

Synthetic flavones, including derivatives of this compound, have been evaluated for their free radical scavenging capabilities using in-vitro assays. rjptonline.org For instance, studies on synthetic flavones with a 6-methyl group on the 3-hydroxy-2-thiophen-4H-chromen-4-one structure demonstrated dose-dependent scavenging activity against nitric oxide, hydroxyl, and superoxide (B77818) anion radicals. rjptonline.org While some of these synthetic derivatives showed moderate activity, their effectiveness underscores the potential of the flavonoid scaffold in antioxidant applications. rjptonline.org

Derivatives of this compound have also been isolated from natural sources and assessed for their antioxidant potential. One study investigating two new flavonoids isolated from the buds of Cleistocalyx operculatus, (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF) and a related chalcone (B49325) (FMC), demonstrated their capacity to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and superoxide radicals. oup.comnih.gov The radical scavenging activity of these compounds was found to be concentration-dependent, with the following IC50 values recorded: oup.comnih.gov

| Compound | DPPH Radical Scavenging IC50 (µM) | Superoxide Radical Scavenging IC50 (µM) |

| FMC | 50.2 ± 2.8 | 56.3 ± 2.3 |

| FMF | 75.8 ± 2.5 | 317.5 ± 2.9 |

Protection Against Oxidative Stress

Beyond direct free radical scavenging, this compound and its derivatives may protect against oxidative stress at a cellular level. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. nih.gov Antioxidants can mitigate this by preventing or reducing the oxidation of essential biological macromolecules. nih.gov

Research has shown that flavonoids can protect cells from damage induced by oxidative agents. ontosight.ai For example, this compound (6-MF) at a concentration of 15 µM was found to significantly inhibit oxidative stress in HepG2 cells subjected to a high fructose and fatty acid environment. researchgate.net This protective effect is linked to the compound's ability to modulate cellular pathways involved in the response to oxidative insults. researchgate.net

One mechanism by which flavonoids may exert their protective effects is through the inhibition of lipid peroxidation. The aforementioned compounds, FMC and FMF, isolated from Cleistocalyx operculatus, were shown to inhibit lipid peroxidation. At a concentration of 500 µM, FMC and FMF inhibited lipid peroxidation by 64.3 ± 2.5% and 60.3 ± 2.3%, respectively, which was comparable to the antioxidant activity of α-tocopherol at the same concentration (66.3 ± 2.5%). oup.comnih.gov

Furthermore, some flavonoids related to this compound have demonstrated neuroprotective effects by counteracting oxidative stress, which plays a crucial role in neurological disorders. nih.gov

Other Reported Biological Activities

Flavonoids, including this compound, have been investigated for their capacity to inhibit various enzymes involved in disease processes. ontosight.airesearchgate.net The interaction between flavonoids and specific enzymes can modulate biochemical pathways, leading to therapeutic effects.

One area of interest is the inhibition of enzymes related to cancer. Certain flavonoids have been shown to inhibit phosphatidylinositol 3-kinase (PI 3-kinase), an enzyme that plays a significant role in cell signaling and transformation. researchgate.net

In the context of neurological activity, this compound has been identified as an activator of specific subtypes of γ-aminobutyric acid type A (GABAA) receptors, namely α1β2γ2L and α1β2. targetmol.com Its derivative, 2′-methoxy-6-methylflavone, also acts as a subtype-selective activator and modulator of GABAA receptors. nih.gov This interaction is noteworthy as GABAA receptors are the primary inhibitory neurotransmitter receptors in the central nervous system.

Additionally, a study on the metabolic effects of this compound found that it could inhibit the expression of Nogo-B, a protein located in the endoplasmic reticulum that is involved in glycolipid metabolism. researchgate.net In hepatocytes, this compound demonstrated the strongest inhibitory effect on Nogo-B expression out of fourteen tested flavones and isoflavones, with an IC50 value of 15.85 µM. researchgate.net

This compound and its derivatives have emerged as compounds of interest in cancer research due to their potential to inhibit the growth of malignant cells. chemimpex.commtoz-biolabs.com Flavonoids can exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. researchgate.netnih.gov

Several studies have highlighted the broad-spectrum anticancer activity of this compound derivatives. For instance, FMC and FMF, isolated from Cleistocalyx operculatus, were tested against five human cancer cell lines—SMMC-7721 (liver cancer), 8898 (pancreatic cancer), K562 (chronic leukemia), HeLa (cervical cancer), and 95-D (lung carcinoma)—and showed activity against all of them. oup.comnih.gov

A series of 6-C-methyl flavonoids isolated from Pinus densata were evaluated for their effects on the HL-60 human promyelocytic leukemia cell line. nih.gov Among the tested compounds, 5,4'-dihydroxy-3,7,8-trimethoxy-6-C-methylflavone (PD1) exhibited the most potent cytotoxicity, inhibiting the proliferation of HL-60 cells in a dose-dependent manner with an IC50 of 7.91 µM after 48 hours of treatment. nih.gov The anticancer mechanism of PD1 was found to involve the induction of apoptosis through the disruption of the mitochondrial membrane, release of cytochrome c, and activation of caspase-3. nih.gov

The table below summarizes the cytotoxic activity of the 6-C-methyl flavonoids from Pinus densata on HL-60 cells. nih.gov

| Compound | Chemical Name | IC50 (µM, 48h) |

| PD1 | 5,4'-dihydroxy-3,7,8-trimethoxy-6-C-methylflavone | 7.91 |

| PD2 | 5,7,4'-trihydroxy-3,8-dimethoxy-6-C-methylflavone | Not specified |

| PD3 | 5,7,4'-trihydroxy-3-methoxy-6-C-methylflavone | Not specified |

Furthermore, methoxyflavones with a methyl group at the C6 position have been studied for their effects on prostate cancer cell lines. mdpi.com The presence of a methoxy (B1213986) group at C6 appears to be a common structural feature in derivatives showing activity against these cancer cells. mdpi.com

The antibacterial properties of flavonoids have been a subject of considerable research, with studies indicating that these compounds can be effective against a range of bacteria. researchgate.net Crude extracts of plants containing flavonoids have demonstrated strong antibacterial activity. up.ac.za

A derivative of this compound, 5,7-dimethoxy-6-methylflavone, was isolated from Hoslundia opposita, a plant used in traditional medicine for its antiseptic properties. up.ac.za While this specific compound was identified, the antibacterial activity of the plant's crude extract suggests the potential contribution of its flavonoid constituents. up.ac.za

Another study focused on a hydroxylated and methylated flavone, 6,8,5'6'-tetrahydroxy-3'-methylflavone, isolated from a marine fungus, Penicillium sp. SCSGAF 0023. nih.gov This compound, along with others from the same source, was found to have antibacterial activity against several marine bacterial strains. nih.gov

The antibacterial efficacy of flavonoids can be significantly influenced by their substitution patterns. Research on halogenated and nitrated flavone derivatives revealed that these modifications have a substantial effect on their antimicrobial properties. mdpi.com Notably, 6-chloro-8-nitroflavone showed potent inhibitory activity against pathogenic bacteria such as Enterococcus faecalis, Staphylococcus aureus, and Escherichia coli, as well as the yeast Candida albicans. mdpi.com In contrast, some related flavanones were found to stimulate the growth of probiotic bacteria. mdpi.com

The methanolic extract of Physalis peruviana calyces, which contains 2',4'-dimethoxy-3-hydroxy-6-methylflavone as a major constituent (12.06%), exhibited antibacterial effects against Bacillus subtilis, Salmonella sp., and E. coli. gavinpublishers.com

Iv. Structure Activity Relationships Sar

Influence of Methyl Substitution on Biological Activity

Methylation is a key structural modification that significantly alters the physicochemical and biological properties of flavonoids. researchgate.net Adding a methyl group, as seen in 6-methylflavone, generally increases the lipophilicity (hydrophobicity) of the flavonoid molecule. researchgate.net This change can lead to enhanced metabolic stability and improved transport across biological membranes, resulting in greater oral bioavailability compared to their non-methylated (hydroxyl) counterparts. nih.govsemanticscholar.org

Research has shown that methylation can protect flavonoids from extensive and rapid metabolism in the liver, such as conjugation with glucuronic acid or sulfate. nih.gov This increased stability allows the compound to persist longer in the body, potentially enhancing its therapeutic effects. researchgate.net Consequently, methylated flavonoids often exhibit improved biological activities, including anticancer, antiviral, and anti-inflammatory effects. researchgate.net

The position of the methyl group is critical in determining the specific pharmacological outcome. For instance, studies on various methylflavone isomers have demonstrated that 2′-methylflavone and 3′-methylflavone possess potent anti-inflammatory activity. researchgate.netmdpi.com The C-6 methyl group, the defining feature of this compound, has been identified as being crucial for the cytotoxic activity of certain flavonoids against cancer cells. researchgate.net

| Methyl Position | Observed Effect on Biological Activity | Example Compound |

|---|---|---|

| C-6 | Crucial for the cytotoxicity of some flavonoids. researchgate.net | This compound |

| C-2' | Demonstrates strong anti-inflammatory activity. researchgate.netmdpi.com | 2'-Methylflavone |

| C-3' | Shows potent anti-inflammatory properties. researchgate.netmdpi.com | 3'-Methylflavone (B13976349) |

| C-8 | Can increase inhibitory activity against Breast Cancer Resistance Protein (BCRP). sci-hub.se | 8-Methylflavone |

Impact of Hydroxyl and Methoxy (B1213986) Substitutions on Activity

The presence, number, and location of hydroxyl (-OH) and methoxy (-OCH₃) groups are fundamental to the activity of flavonoids. Hydroxyl groups are particularly important for antioxidant activity through radical scavenging and metal ion chelation. nih.govresearchgate.net Generally, a higher number of hydroxyl groups correlates with stronger antioxidant potential. mdpi.com The specific positioning of these groups, such as a catechol (3',4'-dihydroxy) structure on the B-ring, is a well-established feature for potent antioxidant action. nih.gov

However, the introduction of methoxy groups via O-methylation often leads to a decrease in radical scavenging capacity when compared directly to the parent hydroxylated flavonoid. nih.govnih.gov Despite this, methoxylation can confer other biological advantages. As discussed previously, it enhances metabolic stability and cell uptake. semanticscholar.org Furthermore, specific methoxy substitutions have been linked to distinct pharmacological effects. For example, flavonoids with methoxy groups at the 3'- and/or 5'-positions have shown positive roles in P-glycoprotein (Pgp) inhibition, which is relevant in overcoming multidrug resistance in cancer. nih.gov In contrast, a methoxy group at the C-6 position has been associated with a negative role in Pgp inhibition. nih.gov

| Substitution | General Impact on Activity | Specific Examples |

|---|---|---|

| Hydroxyl (-OH) Groups | Crucial for antioxidant and radical scavenging activity. nih.gov Activity often increases with the number of -OH groups. mdpi.com | A 3-OH group enhances antioxidant activity. nih.gov 5-OH and 7-OH groups are linked to higher cytotoxicity. nih.gov |

| Methoxy (-OCH₃) Groups | Generally decreases direct antioxidant activity but increases metabolic stability and bioavailability. semanticscholar.orgnih.gov | 3'- and 5'-OMe groups can enhance P-glycoprotein inhibition. nih.gov A 7-OMe group is important for certain anti-inflammatory and neuroprotective activities. nih.gov |

Role of Flavone (B191248) Skeleton Modifications on Activity (e.g., C2-C3 double bond, C4 carbonyl group)

The core structure of the flavone, specifically the C-ring, contains features that are indispensable for many of its biological activities. The most critical of these are the double bond between carbons C2 and C3 and the carbonyl (oxo) group at the C4 position. tamu.eduresearchgate.net

The C2=C3 double bond, in conjugation with the C4-carbonyl group, creates a planar structure that allows for extensive electron delocalization across the A and C rings, and potentially the B ring. This conjugation is vital for the antioxidant activity of flavones, as it helps to stabilize the flavonoid radical formed after scavenging a free radical. nih.govnih.gov This structural feature is also a prerequisite for the inhibitory activity of flavonoids against a wide range of enzymes, including protein kinases. tamu.edu

The C4-carbonyl group is also essential on its own. It has been found to be a requirement for the antimutagenic activity of several flavonoids. nih.gov Furthermore, the carbonyl group can participate in hydrogen bonding with biological targets and, in conjunction with a hydroxyl group at either the C3 or C5 position, can act as a chelation site for metal ions. nih.gov The absence of either of these features, as seen in other flavonoid classes like flavanones (which lack the C2=C3 double bond), typically results in a significant reduction or loss of these specific activities. tamu.eduresearchgate.net

| Structural Feature | Importance for Biological Activity |

|---|---|

| C2=C3 Double Bond | Essential for planarity and electron delocalization, which is critical for antioxidant and enzyme inhibitory activities. nih.govtamu.edu Its presence distinguishes flavones from the less active flavanones. researchgate.net |

| C4 Carbonyl Group | Required for antimutagenic activity and acts as a hydrogen bond acceptor and a metal chelation site. nih.govnih.gov Works in conjugation with the C2=C3 double bond to enhance activity. tamu.edu |

Specific Substituent Positions and Their Effects on Pharmacological Profiles

The pharmacological profile of a flavone is determined not just by the type of substituent but critically by its position on the flavonoid skeleton.

A-Ring: Substitutions on the A-ring significantly modulate activity. Hydroxyl groups at C5 and C7 are common in natural flavonoids and are often important for cytotoxic and anti-inflammatory effects. nih.govtamu.edu Methylation at the C6 position, as in this compound, has been noted for its importance in cytotoxicity. researchgate.net Conversely, methylation at C5 and C7 may decrease activity against certain targets like the BCRP transporter, whereas methylation at C6 can increase it. sci-hub.se

B-Ring: The substitution pattern on the B-ring is a primary determinant of antioxidant capacity. A catechol group (hydroxyls at C3' and C4') is a strong predictor of high radical-scavenging activity. nih.gov A single hydroxyl group at the C4' position is also associated with potent biological effects. tamu.edu Methylation of B-ring hydroxyls can lead to compounds with distinct activities; for example, 2'- and 3'-methylflavones exhibit notable anti-inflammatory properties. researchgate.net

C-Ring: While the core C-ring structure is largely defined, the presence of a hydroxyl group at the C3 position distinguishes flavonols from flavones. This C3-OH group generally enhances antioxidant activity. nih.gov

This positional dependence underscores the high degree of specificity in flavonoid-target interactions, where even a minor shift of a functional group can dramatically alter the pharmacological profile.

Comparative SAR with Other Flavonoid Derivatives (e.g., flavanones, other methylflavones)

Comparing the SAR of this compound with related flavonoid derivatives provides valuable insights into the roles of specific structural features.

Flavones vs. Flavanones: The primary structural difference between flavones and flavanones is the saturation of the C2-C3 bond in flavanones. nih.gov This single change disrupts the planarity and conjugation between the A and C rings, leading to significant differences in activity. For example, the flavone apigenin (B1666066) inhibits insulin-stimulated glucose uptake, whereas its corresponding flavanone (B1672756), naringenin (B18129), does not, highlighting the critical role of the C2=C3 double bond. tamu.edu Flavanones are also generally considered to be weaker antioxidants than their flavone counterparts. dergipark.org.tr

This compound vs. Other Methylflavones: The position of the methyl group among isomers leads to distinct biological profiles. While this compound's activity is linked to cytotoxicity, other isomers show different strengths. researchgate.net For instance, in studies of anti-inflammatory cytokine production, 2'-methylflavone and 3'-methylflavone were found to be potent inhibitors of certain interleukins, demonstrating stronger activity than other isomers in those specific assays. mdpi.com A comparative study on methyl-derivatives of flavanone showed that 3′-methylflavanone inhibited the production of IL-1β, while 6-methylflavanone (B1209071) did not show this effect. mdpi.com This demonstrates that moving the methyl group from the A-ring (position 6) to the B-ring (position 2' or 3') can shift the primary mechanism of action from cytotoxicity towards anti-inflammation.

This comparative analysis reveals that the flavone skeleton with its C2=C3 double bond provides a potent foundation for biological activity, which is then finely tuned by the position and nature of substituents like methyl, hydroxyl, and methoxy groups.

| Compound Class | Key Structural Difference | Impact on Activity |

|---|---|---|

| Flavones (e.g., this compound) | Contains C2=C3 double bond | Enhanced planarity and conjugation lead to higher antioxidant and enzyme inhibitory activities. nih.govtamu.edu |

| Flavanones (e.g., Naringenin) | Lacks C2=C3 double bond (saturated) | Reduced planarity leads to generally lower activity, particularly in antioxidant and certain enzyme inhibition assays. tamu.eduresearchgate.net |

V. Research Methodologies for 6 Methylflavone

In Vitro Studies

In vitro research forms the foundation for understanding the pharmacological profile of 6-methylflavone. These studies utilize controlled laboratory environments to examine the compound's effects on specific biological systems, including cultured cells and isolated receptors.

Cultured cell lines provide renewable and consistent biological systems to probe the effects of this compound. Different cell types are selected based on the specific biological process being investigated, such as inflammation, metabolic regulation, or neuroactivity.

RAW 264.7 Macrophages : The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation. nih.govsiena.edu Researchers use these cells to investigate the anti-inflammatory potential of this compound. mdpi.comresearchgate.net Typically, the cells are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, to induce an immune response characterized by the release of inflammatory mediators. nih.govmdpi.comresearchgate.net The effect of this compound on this induced inflammatory state is then quantified. mdpi.com

HepG2 Cells : The human hepatoma cell line HepG2 is widely used in liver-related research, including studies on metabolic function and drug metabolism. nih.govnih.govmdpi.com In the context of this compound, HepG2 cells have been employed to study the compound's impact on hepatic lipid metabolism and the expression of specific proteins. nih.gov For instance, these cells are cultured in media mimicking conditions of metabolic stress, such as high levels of fatty acids and fructose (B13574), to assess how this compound modulates cellular responses like lipid synthesis, oxidative stress, and inflammatory pathways. nih.gov

Hippocampal Neurons : To explore the neuroactive properties of flavonoids, primary hippocampal neurons or related neuronal cell lines are utilized. While direct studies on this compound in these specific neurons are less detailed in the provided context, research on closely related flavonoids demonstrates the methodology. These neuronal cultures are used to investigate how such compounds might offer neuroprotection or modulate neuronal signaling, for instance, by examining their ability to reduce neuronal damage or inhibit oxidative stress. researchgate.net

Electrophysiological techniques are crucial for studying the effects of compounds on ion channels, which are fundamental to neuronal communication. These methods measure the electrical properties of cells and cell membranes, providing direct insight into how this compound interacts with receptors like the GABA(A) receptor.

A primary method for characterizing the interaction of this compound with specific receptor subtypes involves expressing recombinant human GABA(A) receptors in the oocytes of the African clawed frog, Xenopus laevis. nih.govresearchgate.netmdpi.com This system allows for the controlled expression of specific combinations of receptor subunits (e.g., α1β2γ2L, α2β2γ2L) by injecting their corresponding cRNA into the oocytes. nih.govresearchgate.net This technique creates a clean and customizable biological system to test the compound's activity on specific, well-defined receptor isoforms, which is difficult to achieve in native neurons that express a complex mix of subtypes. nih.govresearchgate.net

The Two-Electrode Voltage Clamp (TEVC) is the principal technique used with Xenopus oocytes to measure ion flow across the cell membrane. researchgate.netnih.govresearchgate.net After expressing specific GABA(A) receptor subtypes, the oocyte is impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects the current needed to hold the potential at a set value. When GABA, the natural agonist, is applied, it opens the GABA(A) receptor's chloride channel, causing a current to flow. To assess this compound's modulatory role, the compound is applied in the presence of a low concentration of GABA. An increase in the current indicates that this compound acts as a positive allosteric modulator, enhancing the receptor's response to GABA. nih.gov

| Receptor Subtype | This compound Effect | Efficacy (Max Potentiation) | Reference |

| α1β2γ2L | Positive Allosteric Modulator | ~183% | nih.gov |

| α2β2γ2L | Positive Allosteric Modulator | 183 +/- 39% | nih.gov |

| α1β2 | Positive Allosteric Modulator | Not specified | nih.gov |

This table summarizes the positive allosteric modulatory effects of this compound on different recombinant human GABA(A) receptor subtypes expressed in Xenopus oocytes.

Tonic inhibition is a persistent, low-level inhibitory current mediated by extrasynaptic GABA(A) receptors, which are distinct from the synaptic receptors that mediate rapid, phasic inhibition. nih.govnih.govnih.gov The patch-clamp technique is used to measure these currents in brain slices, for example, from the hippocampus. nih.govfrontiersin.org While research has focused on related flavonoids like 2′-methoxy-6-methylflavone, the methodology is directly applicable. Recordings from neurons, such as dentate gyrus granule cells, reveal a baseline current. nih.gov Application of a GABA(A) receptor antagonist blocks all GABAergic activity, and the resulting upward shift in the baseline current reveals the magnitude of the tonic current. nih.govresearchgate.net The effect of a compound like this compound would be assessed by its ability to increase this tonic current, indicating a potentiation of extrasynaptic GABA(A) receptor activity. nih.govnih.gov

To understand the molecular pathways affected by this compound, researchers analyze its impact on the expression of specific genes and the levels of their corresponding proteins.

Nogo-B : Studies have investigated the effect of this compound on the expression of Nogo-B, an endoplasmic reticulum-resident protein involved in metabolic regulation. nih.gov In hepatocytes, a dual-luciferase reporter system based on the Nogo-B transcriptional response is used. This system links the activity of the Nogo-B promoter to the expression of a light-emitting luciferase enzyme. A decrease in light output in the presence of this compound indicates that the compound inhibits Nogo-B gene transcription. nih.gov One study identified this compound as a potent inhibitor of Nogo-B expression in hepatocytes, with an IC50 value of 15.85 μM. nih.gov

Inflammatory Cytokines : In studies using RAW 264.7 macrophages, the effect of this compound on the production of pro-inflammatory cytokines is a key measure of its anti-inflammatory activity. mdpi.comnih.gov After stimulating the cells with LPS, the culture medium is collected, and the concentration of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) is measured. nih.govmdpi.com A common method for this is the Bio-Plex Magnetic Luminex Assay, a multiplex immunoassay that allows for the simultaneous quantification of multiple cytokines. mdpi.comresearchgate.net A reduction in the levels of these cytokines in cells treated with this compound demonstrates its ability to suppress inflammatory responses. mdpi.com

| Analyte | Cell Model | Methodology | Finding | Reference |

| Nogo-B | Hepatocytes (HepG2) | Dual Luciferase Reporter Assay | This compound inhibits Nogo-B expression (IC50 = 15.85 μM). | nih.gov |

| Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | RAW 264.7 Macrophages | Bio-Plex Magnetic Luminex Assay | Methyl derivatives of flavone (B191248) inhibit the production of pro-inflammatory cytokines. | mdpi.com |

This table outlines the methodologies used to analyze gene and protein level changes induced by this compound.

Electrophysiological Studies (e.g., Two-Electrode Voltage Clamp, Patch Clamp)

In Vivo Studies

High Fructose Diet-Induced Liver Injury: To study the effects of this compound on metabolic disorders, mice are fed a high-fructose diet (HFrD). This diet induces conditions that mimic human nonalcoholic fatty liver disease (NAFLD), including hepatic steatosis, inflammation, and liver injury. researchgate.nettaylorandfrancis.com Research has shown that treatment with this compound can improve these conditions by inhibiting hepatic de novo lipogenesis, cellular stress, and inflammation. researchgate.net

Focal Cerebral Ischemia: The neuroprotective effects of this compound derivatives have been studied in mouse models of stroke. nih.govresearchgate.net A common method is the photothrombosis model of focal ischemia, where a photosensitive dye is injected and a specific area of the brain cortex is illuminated, leading to a localized clot and subsequent ischemic damage. nih.gov Studies using 2′-methoxy-6-methylflavone have shown that its administration after the ischemic event can dose-dependently decrease the resulting infarct volume and improve functional recovery. nih.govresearchgate.netresearchgate.net

Cisplatin-Induced Neuropathic Pain: Cisplatin (B142131) is a chemotherapy agent that often causes peripheral neuropathy as a side effect. nmu.eduunderstandinganimalresearch.org.uknih.gov In rat models, repeated administration of cisplatin is used to induce neuropathic pain, characterized by mechanical allodynia (pain from a non-painful stimulus) and thermal hypoalgesia (a decreased response to heat). nmu.edu The flavonoid 6-methoxyflavone (B191845) has been shown to attenuate the development of these pain behaviors, suggesting its potential as a therapeutic agent for chemotherapy-induced neuropathic pain. nmu.edu

A battery of behavioral tests has been employed to assess the neuropharmacological effects of this compound and its derivatives in rodents.

Forced Swim Test (FST) and Tail Suspension Test (TST): These are common screening tools for potential antidepressant activity. meliordiscovery.comresearchgate.netunderstandinganimalresearch.org.uknih.govfrontiersin.orgnih.govnih.govmdpi.com The tests are based on the principle that an animal will develop an immobile posture when placed in an inescapable, stressful situation. A reduction in the duration of immobility is indicative of an antidepressant-like effect.

Bicuculline (BIC)-induced seizures: Bicuculline is a GABAA receptor antagonist that induces seizures when administered to rodents. nih.govmdpi.comnih.govnih.gov This model is used to test the anticonvulsant properties of compounds. Studies have shown that synthetic flavones like 3′-methoxy-6-methylflavone and 3′-hydroxy-6-methylflavone can protect against BIC-induced seizures, suggesting a mechanism involving the GABAergic system. nih.gov

Tail Immersion and Hot Plate Tests: These tests are used to evaluate central analgesic activity against thermal pain. meliordiscovery.comneurofit.companlab.comwikipedia.orgresearchgate.net In the tail immersion test, the latency to withdraw the tail from hot water is measured. meliordiscovery.comneurofit.com The hot plate test measures the reaction time of the animal to a heated surface. An increase in latency in either test suggests an analgesic effect.

Elevated Plus Maze (EPM) and Light/Dark Tests: These are widely used models for assessing anxiety-like behavior in rodents. nih.govnih.govnih.govpanlab.commdpi.comharvardapparatus.comnih.govijbcp.com The EPM consists of two open and two enclosed arms, and anxiolytic compounds typically increase the time spent in and the number of entries into the open arms. mdpi.comharvardapparatus.com The Light/Dark test is based on the conflict between the innate aversion of mice to brightly lit areas and their drive to explore. panlab.comijbcp.com Anxiolytic effects are indicated by an increase in time spent in the light compartment. nih.gov 2'-Methoxy-6-methylflavone has demonstrated anxiolytic-like effects in both of these tests. nih.gov

Holeboard and Actimeter: The hole-board test assesses exploratory behavior and anxiety by measuring the frequency and duration of an animal's head-dips into holes in the floor of an arena. nmu.eduneurofit.comresearchgate.net A decrease in head-dipping can indicate anxiety. The actimeter measures spontaneous locomotor activity using infrared beams. researchgate.netmeliordiscovery.com 2'-Methoxy-6-methylflavone was found to induce sedative effects at higher doses in both the holeboard and actimeter tests. nih.gov

Barbiturate-induced sleep time: This assay is used to evaluate the sedative or hypnotic effects of a compound. nih.govnih.gov The test measures a compound's ability to potentiate the sleep-inducing effects of a barbiturate (B1230296) like pentobarbital, assessing both the latency to fall asleep and the total duration of sleep. 2'-Methoxy-6-methylflavone was shown to prolong barbiturate-induced sleep time, indicating sedative properties. nih.gov

Horizontal Wire Test: This test is used to assess motor coordination and muscle relaxant effects. A lack of effect in this test, as was observed for 2'-Methoxy-6-methylflavone, suggests that the compound's sedative or anxiolytic actions are not confounded by motor impairment. nih.gov

Table 2: Behavioral Pharmacology Assays for this compound Derivatives

| Assay | Behavioral Endpoint | Key Findings for this compound Derivatives |

|---|---|---|

| Elevated Plus Maze | Anxiety | Anxiolytic-like effects observed |

| Light/Dark Test | Anxiety | Anxiolytic-like effects observed |

| Bicuculline-induced seizures | Seizure susceptibility | Anticonvulsant effects observed |

| Holeboard Test | Exploration / Sedation | Sedative effects at higher doses |

| Actimeter | Locomotor Activity / Sedation | Sedative effects at higher doses |

| Barbiturate-induced sleep time | Sedation / Hypnosis | Increased sleep duration |

| Horizontal Wire Test | Motor Coordination | No myorelaxant effects observed |

In conjunction with behavioral and disease models, specific physiological parameters are measured to provide quantitative data on the effects of this compound.

Infarct Volume: In studies of focal cerebral ischemia, the brains of the animals are sectioned and stained (e.g., with cresyl violet) at the end of the experiment to measure the volume of the infarcted (dead) tissue. nih.govnih.gov Accurate measurement of infarct volume is a key indicator of neuroprotection. Treatment with 2′-methoxy-6-methylflavone has been shown to significantly decrease infarct volume in wild-type mice following a stroke, an effect that was absent in knockout mice lacking a specific GABAA receptor subunit, pinpointing its mechanism of action. nih.govnih.gov

Insulin (B600854) Resistance and Hypertriglyceridemia: In metabolic studies, particularly those using a high-fructose diet, parameters like insulin resistance and hypertriglyceridemia are assessed. researchgate.net Insulin resistance is often measured through glucose tolerance tests, while hypertriglyceridemia is determined by measuring triglyceride levels in the blood. Flavonoids, as a class, are known to improve insulin sensitivity and signaling pathways.

Circulating Cytokines: To assess the systemic inflammatory response, blood samples are collected from animals and the levels of circulating cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interferon-γ (IFN-γ) are measured. nih.govresearchgate.netfrontiersin.org In the stroke model, vehicle-treated animals showed a significant increase in these pro-inflammatory cytokines, while treatment with 2′-methoxy-6-methylflavone dampened this stroke-induced inflammatory response. nih.govresearchgate.net

Analytical and Characterization Techniques

Spectroscopic Methods (e.g., ¹H NMR, ¹³C NMR, COSY, HMBC, HSQC, UV)

Spectroscopic techniques are fundamental for the unambiguous identification and structural characterization of this compound. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary methods employed.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on general flavonoid spectra and require experimental verification.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 6.5 - 7.0 | s |

| H-5 | 7.8 - 8.2 | d |

| H-7 | 7.3 - 7.6 | dd |

| H-8 | 7.5 - 7.8 | d |

| H-2', H-6' | 7.8 - 8.1 | m |

| H-3', H-4', H-5' | 7.4 - 7.6 | m |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general flavonoid spectra and require experimental verification.)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 162 - 165 |

| C-3 | 105 - 110 |

| C-4 | 175 - 180 |

| C-4a | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 135 - 140 |

| C-7 | 120 - 125 |

| C-8 | 118 - 122 |

| C-8a | 155 - 160 |

| C-1' | 130 - 135 |

| C-2', C-6' | 125 - 130 |

| C-3', C-5' | 128 - 132 |

| C-4' | 130 - 135 |

2D NMR Techniques (COSY, HMBC, HSQC): Two-dimensional NMR experiments are crucial for the complete and unambiguous assignment of ¹H and ¹³C NMR signals, especially for complex molecules like flavonoids.

Correlation SpectroscopY (COSY) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks within the molecule, helping to connect adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon.

Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule.

UV-Visible Spectroscopy: UV-Vis spectroscopy of flavonoids reveals characteristic absorption bands that provide information about the conjugated system of the molecule. Flavones typically exhibit two main absorption bands: Band I, corresponding to the cinnamoyl system (B-ring and the heterocyclic C-ring), and Band II, corresponding to the benzoyl system (A-ring). The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents. For this compound, the UV absorption spectrum is expected to show these two characteristic bands. The solvent can cause a shift in the absorption maxima (solvatochromism), with polar solvents often leading to a bathochromic (red) shift. japer.in

Chromatography Techniques (e.g., HPLC, TLC)

Chromatographic methods are essential for the separation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of flavonoids. mdpi.com In reversed-phase HPLC, which is commonly used for these compounds, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). libretexts.org The retention time of this compound would depend on the specific conditions, including the column, mobile phase composition, and flow rate. Due to its relatively nonpolar nature, this compound is expected to have a longer retention time compared to more polar flavonoids.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and versatile technique for the qualitative analysis of this compound. libretexts.org It is often used to monitor the progress of reactions or for preliminary separation. wisc.edu In normal-phase TLC, a polar stationary phase (like silica (B1680970) gel) is used with a nonpolar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). wvu.edu The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under specific conditions. ualberta.ca For this compound, the Rf value would be influenced by the polarity of the mobile phase; a more polar solvent system would result in a higher Rf value. libretexts.org

Mass Spectrometry (MS) and MS Imaging Techniques

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis. miamioh.edu In a typical mass spectrum, the molecular ion peak (M+) would correspond to the molecular weight of this compound. Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for flavonoids involve cleavages of the heterocyclic C-ring, leading to characteristic fragment ions that can help to identify the substitution pattern on the A and B rings. nih.gov The presence of the methyl group on the A-ring would influence the fragmentation pattern, potentially leading to the loss of a methyl radical or other related fragments. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound (Note: These are predicted m/z values and require experimental verification.)

| Fragment Description | Predicted m/z |

|---|---|

| Molecular Ion [M]⁺ | 236 |

| [M - H]⁺ | 235 |

| [M - CH₃]⁺ | 221 |

| [M - CO]⁺ | 208 |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japer.in In the context of this compound, molecular docking can be used to investigate its potential binding to a specific protein target, providing insights into its mechanism of action. For example, studies have been conducted on the docking of various flavonoids to the active site of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. japer.inphyschemres.orgresearchgate.netd-nb.infonih.govveterinaria.org Such studies can predict the binding affinity and identify the key amino acid residues involved in the interaction, such as through hydrogen bonds and hydrophobic interactions. japer.in This information is valuable for understanding the structure-activity relationship of flavonoids and for the design of new, more potent inhibitors.

Homology Modeling

When the three-dimensional structure of a target protein has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be used to build a theoretical model. This technique relies on the amino acid sequence of the target protein and the experimentally determined structure of a related homologous protein (the template). For instance, if investigating the interaction of this compound with a specific enzyme for which no crystal structure is available, a homology model of that enzyme could be generated. This model can then be used for molecular docking studies to predict the binding mode and affinity of this compound.

Dual Luciferase Reporter System

The dual-luciferase reporter system is a powerful tool in molecular and cell biology to study gene expression. nih.gov This assay uses two different luciferase enzymes, typically from firefly and Renilla, as reporters. One reporter is linked to the promoter of the gene of interest, while the other is linked to a constitutive promoter as an internal control for normalization. By measuring the activity of both luciferases, the effect of a compound like this compound on the expression of a specific gene can be quantified. researchgate.netnih.gov For example, this system could be used to investigate whether this compound can modulate the activity of a promoter that is regulated by a particular transcription factor, providing insights into its potential effects on cellular signaling pathways.

Computational Chemistry and Quantum Chemical Studies

Computational and quantum chemical studies are pivotal in elucidating the molecular structure, electronic properties, and reactivity of this compound. These theoretical methods provide insights that complement experimental data, allowing for a deeper understanding of the compound's behavior at an atomic level.

One of the primary techniques employed is Density Functional Theory (DFT), which is valued for its balance between computational cost and accuracy in predicting electronic structure properties. chemrxiv.org A common approach involves geometry optimization of the molecule using functionals like B3LYP with a basis set such as 6-311++G(d,p). chemrxiv.orgchemrxiv.org Such calculations help in determining the most stable three-dimensional conformation of this compound. For instance, crystallographic studies of this compound (C₁₆H₁₂O₂) have revealed that its phenyl and quinone rings are effectively planar. researchgate.net The dihedral angle between the γ-pyrone ring and the 2-phenyl substituent has been determined to be 8.9 (3)°. researchgate.net

Quantum chemical calculations are also used to explore global reactivity parameters. These include chemical potential (µ), hardness (η), softness (σ), and the electrophilicity index (ω), which are calculated to understand the kinetic stability and chemical reactivity of the flavone structure. chemrxiv.orgchemrxiv.org Furthermore, the analysis of the molecule's charge distribution can be performed using methods like the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.net

To investigate the molecule's behavior in excited states and its spectroscopic properties, Time-Dependent Density Functional Theory (TDDFT) is often utilized. chemrxiv.org This method is applied to predict the UV-Vis absorption spectra, with benchmark studies indicating that functionals like CAM-B3LYP and M06-2X are particularly effective for these types of calculations on flavone structures. chemrxiv.orgchemrxiv.org

The table below summarizes key structural parameters for this compound derived from crystallographic and computational studies. researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₆H₁₂O₂ |

| Phenyl Ring Max Deviation from Planarity | 0.007 (2) Å |

| Quinone Ring Max Deviation from Planarity | 0.008 (1) Å |

| Dihedral Angle (γ-pyrone ring to 2-phenyl substituent) | 8.9 (3)° |

| C2=C3 Bond Length | 1.348 (2) Å |

| C4=O2 Bond Length | 1.237 (2) Å |

These computational approaches are essential for rationalizing experimental findings and guiding the design of new flavone derivatives with specific properties. escholarship.org

Data Analysis and Statistical Methods (e.g., ANOVA, Tukey's test)

ANOVA is an omnibus test used to determine whether there are any statistically significant differences between the means of three or more independent groups. statisticsbyjim.com For example, in a study investigating the antioxidant activity of this compound, researchers might compare results from a control group, a group treated with a low concentration of this compound, and a group treated with a high concentration. A one-way ANOVA would be used to test the null hypothesis that there is no difference in the mean antioxidant activity among these three groups. mathsjournal.com If the ANOVA yields a significant result (typically a p-value less than 0.05), it indicates that at least one group mean is different from the others, but it does not specify which groups differ. mathsjournal.comstatisticsbyjim.com

To identify the specific pairs of groups that are significantly different from one another, a post-hoc test is necessary. biochemia-medica.com Tukey's HSD test is a multiple comparison procedure frequently used after a significant ANOVA result. nih.govbiochemia-medica.com It compares all possible pairs of means while controlling the family-wise error rate, which reduces the likelihood of making a Type I error (a false positive). statisticsbyjim.comnih.gov For instance, following the significant ANOVA in the hypothetical antioxidant study, Tukey's HSD would be applied to make pairwise comparisons: control vs. low concentration, control vs. high concentration, and low concentration vs. high concentration.

The results of a Tukey's HSD test are often presented in a table, showing the difference between the means for each pair, the confidence interval for this difference, and a p-value.

Hypothetical Example: Tukey's HSD Results for Antioxidant Activity

| Comparison | Difference in Means | Std. Error | 95% Confidence Interval | Adjusted P-value |

| Control vs. Low Concentration | -15.5 | 3.2 | -23.1 to -7.9 | 0.001 |

| Control vs. High Concentration | -28.3 | 3.2 | -35.9 to -20.7 | <0.001 |

| Low Conc. vs. High Conc. | -12.8 | 3.2 | -20.4 to -5.2 | 0.002 |

Vi. Potential Therapeutic and Research Applications

Neurological and Psychiatric Disorders (e.g., depression, anxiety, epilepsy, pain)

Derivatives of 6-methylflavone have been extensively studied for their effects on the central nervous system, with many exhibiting anxiolytic, antidepressant, anticonvulsant, and antinociceptive properties. A primary mechanism for these effects is the modulation of γ-aminobutyric acid type A (GABA(A)) receptors, the main inhibitory neurotransmitter receptors in the brain. researchgate.netnih.gov

Anxiety and Depression: Synthetic flavonoids derived from the this compound scaffold have shown promise as anxiolytic agents. For instance, 3-hydroxy-2'-methoxy-6-methylflavone (3-OH-2'MeO6MF) induces anxiety-reducing effects in animal models without the common side effects of sedation or muscle relaxation. nih.gov This compound acts as a positive allosteric modulator at specific GABA(A) receptor subtypes (α2β2/3γ2L) and as a direct activator at others (α4β2/3δ). nih.gov Similarly, 2'-methoxy-6-methylflavone (2'MeO6MF) has demonstrated both anxiolytic and sedative properties, displaying a complex, subtype-selective action on GABA(A) receptors. nih.govresearchgate.net Another derivative, 6-methoxyflavone (B191845), has been found to improve anxiety and depression-like behaviors in mice by increasing levels of monoamine neurotransmitters such as serotonin, dopamine, and noradrenaline in the brain. doaj.orgresearchgate.net The citrus flavonoid 3,5,6,7,8,3′,4′-heptamethoxyflavone has also shown anti-depressive effects by restoring the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus. mdpi.com

Epilepsy: The modulation of GABA(A) receptors by methylated flavonoids makes them candidates for anti-seizure agents. nih.gov Epilepsy is a neurological disorder characterized by recurrent seizures, and enhancing GABAergic inhibition is a key therapeutic strategy. mdpi.com Synthetic flavones like 3'-methoxy-6-methylflavone (B3064196) and 3'-hydroxy-6-methylflavone (B3425782) have been investigated for their anticonvulsant effects, which are believed to be mediated through their interaction with GABA(A) receptors. researchgate.net Research has shown that methylated flavonoids can be effective against seizures in both zebrafish and mouse models. nih.gov This is significant as current anti-seizure drugs can have side effects and are not effective for all patients. nih.govnih.gov

Pain: Flavonoids, including derivatives of this compound, are being explored for their potential to alleviate neuropathic pain. nih.gov 6-methoxyflavone has shown antinociceptive activity in a rat model of chemotherapy-induced neuropathic pain. nih.gov The pain-relieving effects are thought to be linked to their positive allosteric modulatory effects on opioid and GABA(A) receptors. nih.gov Furthermore, 6-hydroxyflavanone, a related compound, has demonstrated effectiveness in treating pain associated with neurotoxicity induced by chemotherapy. nih.gov This effect is attributed to its ability to decrease the sensitization of nociceptors and reduce the release of pro-inflammatory mediators. nih.gov

Table 1: Effects of this compound Derivatives on Neurological and Psychiatric Disorders

| Compound | Disorder | Key Findings | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| 3-hydroxy-2'-methoxy-6-methylflavone | Anxiety | Anxiolytic effects without sedation or myorelaxant effects in mice. | Positive allosteric modulation of α2β2/3γ2L and direct activation of α4β2/3δ GABA(A) receptors. | nih.gov |

| 2'-methoxy-6-methylflavone | Anxiety | Anxiolytic-like effects in mice; sedative effects at higher doses. | Subtype selective activation and modulation of GABA(A) receptors. | nih.govresearchgate.net |

| 6-methoxyflavone | Anxiety, Depression | Improved anxiety, depression, and memory in mice. | Increased levels of serotonin, dopamine, and nor-adrenaline in the hippocampus and striatum. | doaj.orgresearchgate.net |

| 3'-methoxy-6-methylflavone | Epilepsy, Pain, Depression | Exhibited anticonvulsant, antinociceptive, and antidepressant effects. | Believed to involve GABAergic mechanisms. | researchgate.net |